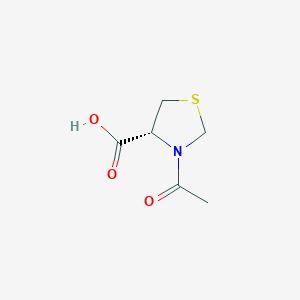

(R)-3-Acetylthiazolidine-4-carboxylic acid

Vue d'ensemble

Description

®-3-Acetylthiazolidine-4-carboxylic acid is a chiral compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-acetylthiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetic anhydride, which leads to the formation of the thiazolidine ring. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-3-acetylthiazolidine-4-carboxylic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of biocatalysts, such as enzymes, can also be explored to achieve enantioselective synthesis, ensuring the production of the desired ®-enantiomer.

Types of Reactions:

Oxidation: ®-3-Acetylthiazolidine-4-carboxylic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or alcohols replace the acetyl group, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically under anhydrous conditions.

Substitution: Amines, alcohols, under basic or acidic conditions depending on the nucleophile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidine derivatives.

Applications De Recherche Scientifique

Medical Applications

1.1 Liver Regeneration

Research has indicated that (R)-3-Acetylthiazolidine-4-carboxylic acid exhibits remarkable efficacy in promoting liver cell regeneration. A patent describes its use as a therapeutic agent in both human and veterinary medicine, highlighting its potential to facilitate liver recovery when administered alone or in combination with other active substances .

1.2 Anticancer Properties

Studies have demonstrated the antiproliferative effects of thiazolidine derivatives, including this compound, against various cancer cell lines. For instance, a series of derivatives were synthesized and tested for their activity against melanoma and prostate cancer cells. The results showed significant growth inhibition, particularly with compounds that had specific structural modifications . The compound's ability to induce apoptosis in cancer cells suggests its potential as a chemotherapeutic agent.

Agricultural Applications

2.1 Plant Growth Regulation

This compound has been investigated for its role as a plant growth regulator. A study evaluated its effects on apricot trees, where it was found to positively influence fruit size and yield when combined with Forchlorfenuron. This suggests that NATCA can enhance agricultural productivity by improving fruit characteristics .

2.2 Stress Resistance

Another area of research focuses on the compound's ability to enhance plant resilience against environmental stressors. By modulating physiological responses, NATCA could help crops withstand adverse conditions, thereby contributing to sustainable agricultural practices.

Case Studies

Mécanisme D'action

The mechanism of action of ®-3-acetylthiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate enzyme activity. This can lead to inhibition or activation of enzymatic reactions, depending on the target. The acetyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

(S)-3-Acetylthiazolidine-4-carboxylic acid: The enantiomer of the ®-form, with different stereochemistry and potentially different biological activities.

Thiazolidine-4-carboxylic acid: Lacks the acetyl group, which may affect its reactivity and applications.

2-Acetylthiazolidine-4-carboxylic acid: A positional isomer with the acetyl group at a different position on the thiazolidine ring.

Uniqueness: ®-3-Acetylthiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both the thiazolidine ring and the acetyl group. This combination of features makes it valuable in asymmetric synthesis and as a potential therapeutic agent. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.

Activité Biologique

(R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA) is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological properties of ATCA, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Synthesis and Structure

ATCA can be synthesized through the reaction of L-cysteine with appropriate aldehydes, leading to the formation of thiazolidine derivatives. The structural features of ATCA allow it to interact with various biological targets, enhancing its therapeutic potential.

1. Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, compound 3d showed a maximum antioxidant activity with an IC50 value of 18.17 µg/mL in a DPPH free radical scavenging assay . This suggests that ATCA may play a role in reducing oxidative stress, which is implicated in various diseases.

2. Antibacterial and Antifungal Properties

ATCA and its derivatives have been investigated for their antibacterial and antifungal activities. A study reported that certain thiazolidine derivatives exhibited minimum inhibitory concentrations (MIC) against resistant strains like MRSA and VRE, indicating their potential as novel antimicrobial agents . The antibacterial activity was attributed to the ability of these compounds to disrupt bacterial cell walls and inhibit biofilm formation.

3. Anticancer Activity

ATCA has shown promising anticancer properties in vitro. For example, thiazolidine derivatives were found to inhibit the proliferation of melanoma and prostate cancer cell lines significantly . The mechanism involves inducing apoptosis in cancer cells, as evidenced by increased percentages of cells in the sub-G1 phase after treatment with specific derivatives. The structure-activity relationship (SAR) studies highlighted that modifications on the thiazolidine ring could enhance selectivity and potency against various cancer types.

| Compound | Cancer Cell Line | GI50 Value (µM) | Activity |

|---|---|---|---|

| 1a | Melanoma | 0.13 - 1.48 | Potent |

| 1b | Prostate Cancer | 0.17 - 0.27 | Potent |

The biological activities of ATCA can be attributed to several mechanisms:

- Free Radical Scavenging : The antioxidant activity is primarily due to the ability of ATCA to donate electrons and neutralize free radicals.

- Enzyme Inhibition : Thiazolidine derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin production; this has implications for skin-related therapies .

- Induction of Apoptosis : In cancer cells, ATCA promotes apoptotic pathways, leading to cell death through mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Case Studies

Several case studies illustrate the efficacy of ATCA in various biological contexts:

- Zebrafish Model : A study examined the ultrastructural effects of thiazolidinone on zebrafish testicular tissue, revealing significant morphological changes that could impact reproductive health . This highlights the need for further investigation into the safety profile of these compounds.

- Human Tumor Cell Lines : In vivo studies using xenograft models have demonstrated that ATCA derivatives possess potent antitumor activity, suggesting their potential application in cancer therapy .

Propriétés

IUPAC Name |

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202694 | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54323-50-1 | |

| Record name | (4R)-3-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54323-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054323501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.